molecular formula C14H12FN3O2 B2766166 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide CAS No. 1825684-12-5

2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2766166
CAS RN: 1825684-12-5
M. Wt: 273.267
InChI Key: JJZKJKBVIBSXKM-UHFFFAOYSA-N
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Description

2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide is a potent inhibitor of CK2, which makes it an attractive tool for studying the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and promote apoptosis. This compound has been used in various cancer cell lines to study the effects of CK2 inhibition on cell proliferation, apoptosis, and DNA damage response. This compound has also been used to study the role of CK2 in viral infections, inflammation, and neurodegenerative diseases.

Mechanism of Action

2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling and DNA repair. Inhibition of CK2 by this compound leads to the dephosphorylation of its substrates, resulting in altered cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has been shown to inhibit CK2-mediated DNA repair, which leads to increased DNA damage and cell death. This compound has also been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2.

Advantages and Limitations for Lab Experiments

2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide is a potent and selective inhibitor of CK2, which makes it an attractive tool for studying the role of CK2 in various cellular processes. However, like any other chemical compound, this compound has its limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. This compound can also have off-target effects, which can complicate the interpretation of the results.

Future Directions

For 2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide research include the development of more potent and selective CK2 inhibitors, the optimization of the synthesis method for large-scale production, and the evaluation of the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

2-(N-Cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide can be synthesized by reacting 4-fluoroaniline and furan-2-carbaldehyde with cyanoacetic acid in the presence of a base. The reaction yields this compound as a white solid in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

2-(N-cyano-4-fluoroanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-5-12(6-4-11)18(10-16)9-14(19)17-8-13-2-1-7-20-13/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZKJKBVIBSXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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